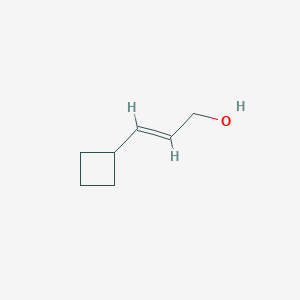![molecular formula C11H17NO3 B13623609 Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate](/img/structure/B13623609.png)
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.3 g/mol. This compound is widely used in both research and industry due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate typically involves the reaction of methyl 4-oxocyclohexane-1-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a solvent such as dimethylformamide (DMF) . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can be substituted by other nucleophiles, such as primary and secondary amines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Primary and Secondary Amines: These are commonly used in substitution reactions to replace the dimethylamino group.
Solvents: Dimethylformamide (DMF) and dioxane are frequently used as solvents in these reactions.
Major Products Formed
The major products formed from the substitution reactions include various aminomethylidene derivatives, which can have significant biological activity .
Aplicaciones Científicas De Investigación
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate involves its reactivity at the β-position of the enamino ketone fragment. This high reactivity allows it to interact with various nucleophiles, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific derivatives and their applications.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxochroman-2-carboxylate
- 3-[(Dimethylamino)methylidene]furan-2(3H)-thiones
Uniqueness
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate is unique due to its specific structure, which allows for high reactivity and versatility in chemical reactions. Its ability to form various biologically active derivatives makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
methyl (3Z)-3-(dimethylaminomethylidene)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-12(2)7-9-6-8(11(14)15-3)4-5-10(9)13/h7-8H,4-6H2,1-3H3/b9-7- |
Clave InChI |
JAZIKIHLWYKFQI-CLFYSBASSA-N |
SMILES isomérico |
CN(C)/C=C\1/CC(CCC1=O)C(=O)OC |
SMILES canónico |
CN(C)C=C1CC(CCC1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


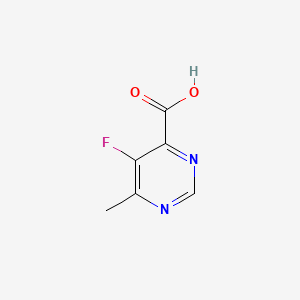
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623531.png)
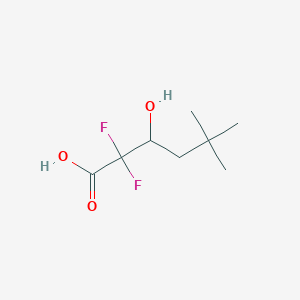
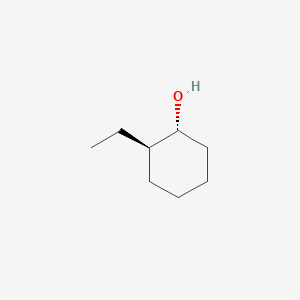
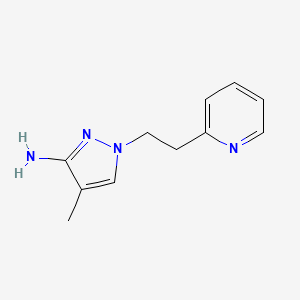
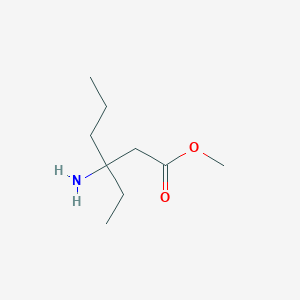
![4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13623547.png)
![Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate](/img/structure/B13623551.png)
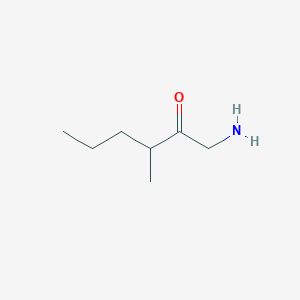
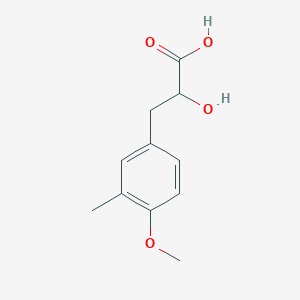
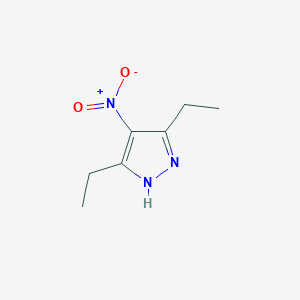
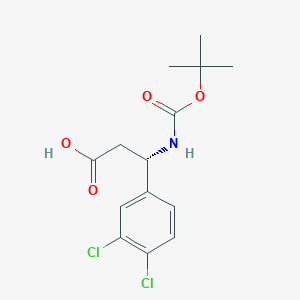
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13623580.png)
